2-Hydroxypropane-1,2,3-tricarboxylic acid, commonly known as citric acid, is a tricarboxylic acid characterized by three carboxyl groups and a hydroxyl group attached to the propane backbone. This compound plays a crucial role in various biological processes and is widely recognized for its applications in food, pharmaceuticals, and biochemistry. Citric acid is naturally found in citrus fruits and serves as an important metabolic intermediate in the citric acid cycle, which is vital for energy production in aerobic organisms .
Citric acid exhibits various biological activities:
Citric acid can be synthesized through several methods:
The applications of citric acid are extensive:
Research has demonstrated that citric acid interacts with various biological molecules:
Citric acid shares structural similarities with several other compounds. Here are some notable comparisons:
Citric acid's unique combination of three carboxyl groups and one hydroxyl group allows it to function effectively as both an intermediate in metabolic pathways and a versatile compound in various applications.
The systematic name 2-hydroxypropane-1,2,3-tricarboxylic acid;3-[(3S,4S)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidin-1-yl]-3-oxopropanenitrile delineates its structural complexity. The molecule is a 1:1 salt comprising two distinct entities:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₀N₆O·C₆H₈O₇ | |
| Molecular Weight | 504.49 g/mol | |
| Stereochemistry | (3S,4S) configuration | |
| CAS Registry Number | 540737-29-9 |
The crystalline structure of tofacitinib citrate features hydrogen bonding between the protonated piperidine nitrogen of tofacitinib and the carboxylate groups of citric acid, optimizing bioavailability.